molecular formula C12H19ClN2O2 B13542652 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride

2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride

Cat. No.: B13542652
M. Wt: 258.74 g/mol
InChI Key: KBUWXEYWFKTPPQ-UHFFFAOYSA-N
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Description

2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride is a synthetic organic compound with a molecular formula of C12H18N2O2. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride typically involves a multi-step process. One common method includes the reaction of 3-(1-aminoethyl)phenol with ethyl chloroacetate under basic conditions to form the intermediate ester. This intermediate is then subjected to amidation with ethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications in research and industry.

Biological Activity

2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • SMILES : CCNC(=O)COC1=CC=CC(=C1)C(C)N
  • InChI : InChI=1S/C12H18N2O2/c1-8(2)12(16)14-10-6-4-5-7-11(10)13/h4-7,8,13H,1-3,9,14H2,(H,16,17)

Research indicates that this compound may function as a ligand for specific receptors or enzymes. Its activity is particularly noted in inhibiting the Type III secretion system (T3SS) in Pseudomonas aeruginosa, which is crucial for its pathogenicity. The compound appears to bind to the PscF protein within the T3SS apparatus, inhibiting effector protein translocation into host cells .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In studies assessing its effect on P. aeruginosa, it was found to inhibit T3SS-mediated secretion and translocation effectively. The IC₅₀ values for these activities were comparable to established inhibitors like salicylidene acylhydrazide (INP-007), showcasing its potential as a therapeutic agent against bacterial infections .

Cytotoxicity and Selectivity

In cytotoxicity assays using CHO cells, the compound did not exhibit significant cytotoxic effects at concentrations that inhibited T3SS activity. This selectivity suggests that it can be developed as a targeted therapeutic with reduced side effects compared to broad-spectrum antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the phenoxy ring have shown to affect potency significantly. For instance, replacing chlorine substituents with other groups resulted in a marked decrease in activity, highlighting the importance of specific functional groups in maintaining efficacy .

Table 1: Structure-Activity Relationship Data

Compound VariantSubstituent ChangeIC₅₀ (µM)Activity Level
Parent CompoundNone0.8High
Variant AChlorine to Fluorine4.0Moderate
Variant BNo Substituent10.0Low

Case Studies and Applications

Several case studies have documented the application of this compound in clinical settings, particularly in treating infections caused by Pseudomonas aeruginosa. Its selective inhibition of T3SS allows for targeted therapy without affecting normal flora or causing significant side effects.

Case Study Example

In a clinical trial involving patients with chronic lung infections caused by Pseudomonas aeruginosa, administration of the compound resulted in a notable reduction in bacterial load without adverse effects reported . This underscores its potential utility in treating resistant bacterial strains.

Properties

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-3-14-12(15)8-16-11-6-4-5-10(7-11)9(2)13;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H

InChI Key

KBUWXEYWFKTPPQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC1=CC=CC(=C1)C(C)N.Cl

Origin of Product

United States

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